2-Thiazolidinone, 3-phenyl-4-thioxo-
Description
Contextualization of the Thiazolidinone Scaffold in Heterocyclic Chemistry
Heterocyclic compounds, which feature rings containing atoms other than carbon, are fundamental to organic chemistry and pharmacology. orientjchem.org Among these, the thiazolidinone scaffold has garnered substantial attention. Thiazolidinones are five-membered heterocyclic rings containing a sulfur atom at position 1, a nitrogen atom at position 3, and at least one carbonyl group. sysrevpharm.orgresearchgate.net Depending on the position of the carbonyl group and other substitutions, various derivatives are possible, such as 2-thiazolidinones and 4-thiazolidinones. sysrevpharm.org
The thiazolidinone ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This status is due to its structural versatility, which allows for modifications at multiple positions, and its association with a wide spectrum of biological activities. nih.govorientjchem.org The core structure serves as a foundational template for designing new molecules, with research demonstrating that substitutions on the thiazolidinone ring can lead to compounds with anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others. orientjchem.orgnih.gov The synthesis of these compounds is often achieved through cyclization reactions involving reagents like thiourea (B124793) derivatives or mercaptoacids. orientjchem.orgresearchgate.net
| Thiazolidinone Core Structure | Key Features |
| 2,4-Thiazolidinedione (B21345) | Carbonyl groups at positions 2 and 4. |
| 4-Thiazolidinone (B1220212) | A single carbonyl group at position 4. |
| 2-Thioxo-4-thiazolidinone (Rhodanine) | A thioxo (C=S) group at position 2 and a carbonyl group at position 4. |
| 2-Imino-4-thiazolidinone | An imino (C=NH) group at position 2 and a carbonyl group at position 4. |
Significance of Thioamide and Thioxo Moieties in Chemical Research
The structure of 2-Thiazolidinone, 3-phenyl-4-thioxo- is distinguished by the presence of a thioxo group (C=S) at the 2-position, which is part of a cyclic thioamide moiety. Thioamides are fascinating isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. nih.govresearchgate.net This single-atom substitution induces subtle yet significant changes in the molecule's physicochemical properties. nih.govresearchgate.net
Compared to their amide counterparts, thioamides exhibit different bond lengths, with the C=S bond being longer than the C=O bond. nih.gov Thioamides are also stronger hydrogen bond donors but weaker acceptors. nih.gov These alterations in electronic and steric properties can profoundly influence molecular interactions, thermal stability, and proteolytic resistance, making thioamides valuable tools in medicinal chemistry for modifying bioactive compounds. nih.govnih.gov The thioamide group can enhance the permeability and bioavailability of certain molecules and has been incorporated into therapeutic agents for a range of diseases. nih.gov The thioxo group, specifically within the 2-thioxo-4-thiazolidinone (rhodanine) scaffold, is a key structural feature in many compounds explored for drug discovery. sysrevpharm.orgmdpi.com
Rationale for Comprehensive Academic Investigation of 2-Thiazolidinone, 3-phenyl-4-thioxo-
The academic focus on 2-Thiazolidinone, 3-phenyl-4-thioxo- (3-phenylrhodanine) stems from the established importance of its core rhodanine (B49660) structure. The rhodanine scaffold is a privileged moiety in drug discovery due to its inherent tendency to exhibit biological activity. mdpi.com Derivatives of rhodanine have been investigated for a wide array of therapeutic applications. nih.gov
Overview of Research Paradigms Applied to Novel Organic Compounds
The investigation of novel organic compounds like 2-Thiazolidinone, 3-phenyl-4-thioxo- follows a multi-faceted research paradigm that integrates synthesis, characterization, and computational analysis. This systematic approach is essential for elucidating the compound's structure, properties, and potential utility. nso-journal.org
A transformative shift is occurring in organic chemistry, moving from traditional labor-intensive methods toward an era defined by automation and artificial intelligence (AI). arxiv.org This new paradigm accelerates the discovery process by integrating computational modeling with automated synthesis and high-throughput screening. arxiv.orgnih.gov
The typical research workflow involves:
Synthesis: Developing efficient and sustainable chemical reactions to prepare the target molecule. researchgate.net
Structural and Spectroscopic Characterization: Using a suite of analytical techniques to confirm the identity and purity of the synthesized compound. This includes methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray crystallography. tandfonline.comresearchgate.net
Computational Chemistry: Employing theoretical methods, such as Density Functional Theory (DFT), to calculate molecular structure, spectroscopic properties, and electronic features like HOMO-LUMO energy gaps. tandfonline.com This provides insights that complement experimental findings.
Functional Analysis: For compounds with potential applications, this involves virtual screening and molecular docking to predict interactions with biological targets, followed by experimental assays to validate these predictions. nih.govmdpi.com
| Research Paradigm | Description | Examples of Techniques |
| Chemical Synthesis | Creation of the molecule through planned chemical reactions. | One-pot condensation, Cyclization reactions. nih.gov |
| Structural Elucidation | Experimental determination of the molecular structure and connectivity. | NMR, FT-IR, Mass Spectrometry, Single-Crystal X-ray Diffraction. tandfonline.com |
| Computational Modeling | Theoretical prediction of molecular properties and behavior. | Density Functional Theory (DFT), Molecular Docking, Virtual Screening. tandfonline.commdpi.com |
| Automated Science | Integration of robotics and AI to accelerate the research cycle. | Automated synthesis platforms, High-throughput screening. nso-journal.orgnih.gov |
Structure
3D Structure
Properties
CAS No. |
39676-47-6 |
|---|---|
Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H7NOS2/c11-9-10(8(12)6-13-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RJPIZUSIGBWNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)N(C(=O)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Thiazolidinone, 3 Phenyl 4 Thioxo
Retrosynthetic Analysis of the 2-Thiazolidinone, 3-phenyl-4-thioxo- Core Structure
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 2-Thiazolidinone, 3-phenyl-4-thioxo-, two primary retrosynthetic pathways can be envisioned, centered on the formation of the heterocyclic ring and the introduction of the exocyclic sulfur atom.
Pathway A: Late-Stage Thionation
This common and practical approach involves the initial synthesis of the corresponding dione (B5365651) precursor, followed by a selective thionation reaction.
Disconnection 1 (C=S bond): The most evident disconnection is the conversion of the C4-thiocarbonyl group back to a carbonyl group. This retro-thionation step points to 3-phenyl-2,4-thiazolidinedione as the key intermediate.
Disconnection 2 (Thiazolidinone Ring): The 3-phenyl-2,4-thiazolidinedione ring can be disconnected at the N3-C2 and S1-C5 bonds. This suggests a cyclization reaction between a C2-electrophile and a thiourea-containing precursor. The logical starting materials are N-phenylthiourea and an appropriate C2-synthon such as chloroacetic acid or its ester derivative.
Pathway B: Direct Ring Construction with Thioxo Moiety
This more convergent pathway aims to construct the ring with the C4-thioxo group already in place.
Disconnection 1 (Thiazolidinone Ring): A plausible disconnection across the N3-C4 and S1-C2 bonds suggests a condensation reaction. This could theoretically involve phenyl isothiocyanate (providing the N3-phenyl and C2=S/O components), an amino acid derivative, or a reaction between an N-phenyl-substituted thioamide and a C2-electrophile. For the specific 2-oxo-4-thioxo isomer, this route is less common but conceptually involves the cyclization of a precursor like N-(carbamoyl(phenyl)carbamothioyl)acetamide.
These analyses reveal that the synthesis of the 3-phenyl-2,4-thiazolidinedione intermediate is a pivotal step in the most frequently employed synthetic strategies.
Development of Novel Synthetic Pathways to 2-Thiazolidinone, 3-phenyl-4-thioxo-
Building on the retrosynthetic blueprints, chemists have developed several effective pathways to synthesize the target compound.
Multi-Component Reaction Approaches to 2-Thiazolidinone, 3-phenyl-4-thioxo-
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all reactants, offer high efficiency and atom economy. nih.govfrontiersin.org While a direct, one-pot MCR for 2-Thiazolidinone, 3-phenyl-4-thioxo- is not extensively documented, related structures are often built using this strategy.
A well-established three-component reaction for the synthesis of the general 4-thiazolidinone (B1220212) core involves an amine, a carbonyl compound, and a mercapto-acid. nih.gov Adapting this for the target molecule could conceptually involve the reaction of aniline , glyoxylic acid , and a sulfurizing agent.
A more relevant MCR approach for related isomers involves the reaction of phenyl isothiocyanate , a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net This reaction proceeds through the initial formation of a thiourea (B124793) derivative, which then undergoes a Michael addition with DMAD, followed by intramolecular cyclization to yield a 2-imino-1,3-thiazolidin-4-one derivative. researchgate.net While this does not directly yield the target compound, it illustrates the power of MCRs in rapidly assembling the core thiazolidinone heterocycle.
Ring Closure Strategies for Thiazolidinone Synthesis
The most prevalent synthetic route relies on a stepwise approach culminating in a ring-closure reaction to form the precursor, 3-phenyl-2,4-thiazolidinedione. A standard and effective method involves the condensation of N-phenylthiourea with chloroacetic acid . This reaction typically proceeds by heating the reactants in a suitable solvent, often with a base or acid catalyst to facilitate the cyclization and elimination of water and hydrogen chloride.
Another established pathway involves reacting phenyl isothiocyanate with the sodium salt of N-acetylglycine, followed by acid-catalyzed cyclization. This method assembles the ring system by forming the necessary amide and thioamide functionalities in situ before the final ring closure.
Thionation Reagents and Conditions for the 4-Thioxo Moiety Installation
The conversion of the C4-carbonyl in 3-phenyl-2,4-thiazolidinedione to the desired C4-thiocarbonyl is a critical final step. This thionation is typically achieved using phosphorus-sulfur reagents. The two most common reagents for this transformation are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR). organic-chemistry.orgnih.govwikipedia.org
The reaction mechanism for both reagents is similar and is thought to proceed via dissociation into a reactive dithiophosphine ylide intermediate (in the case of LR). nih.govresearchgate.net This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. A subsequent cycloreversion, driven by the formation of a highly stable P=O bond, releases the thiocarbonyl product. organic-chemistry.org The thionation of amides and lactams is generally more facile than that of esters. organic-chemistry.orgarkat-usa.org
A typical procedure involves refluxing the 3-phenyl-2,4-thiazolidinedione precursor with the thionating agent in an anhydrous solvent like dioxane or toluene (B28343) until the reaction is complete.
Table 1: Comparison of Common Thionating Reagents
| Reagent | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | - Readily available and inexpensive
| - Often requires excess reagent
| Reflux in dry dioxane or toluene |
| Lawesson's Reagent (LR) | - Generally gives higher yields and cleaner reactions for amides/lactams
| - More expensive than P₄S₁₀
| Reflux in dry toluene or xylene |
Catalytic Strategies in the Synthesis of 2-Thiazolidinone, 3-phenyl-4-thioxo-
The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of synthetic processes.
Organocatalysis in Thiazolidinone Ring Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While specific applications for the direct synthesis of 2-Thiazolidinone, 3-phenyl-4-thioxo- are not widely reported, the principles can be applied to key steps, such as the ring-closing condensation to form the 3-phenyl-2,4-thiazolidinedione precursor.
For instance, the cyclization of N-phenylthiourea and chloroacetic acid could potentially be catalyzed by Brønsted acids or bases. Amine-based organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are known to promote condensation and cyclization reactions. nih.gov DABCO, for example, has been used to catalyze the synthesis of related thiazolidine-2-thiones from propargylamines and carbon disulfide. These catalysts function by activating the substrates, for example, by deprotonating the thiourea or the carboxylic acid, thereby facilitating the nucleophilic attack and subsequent cyclization. The development of a specific organocatalytic system for this synthesis remains an area for future research.
Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis
The formation of the N-aryl bond is a critical step in the synthesis of 3-phenyl-substituted thiazolidinones. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for this purpose, offering a powerful alternative to harsher classical methods like Ullmann condensation. wikipedia.org
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen (C-N) bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org In the context of synthesizing precursors for 2-Thiazolidinone, 3-phenyl-4-thioxo-, this reaction could involve coupling phenylamine with a suitable 3-halo-thiazolidinone intermediate or, more commonly, coupling an aryl halide like bromobenzene (B47551) with a pre-formed thiazolidinone ring that has a free N-H group.
The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands has been crucial for improving reaction efficiency, expanding the substrate scope, and allowing for milder reaction conditions. youtube.com
Table 1: Examples of Ligand Systems in Buchwald-Hartwig Amination
| Ligand Type | Ligand Name(s) | Typical Substrates | Key Advantages |
| Monodentate Phosphines | Tri-tert-butylphosphine, XPhos, SPhos, BrettPhos | Aryl chlorides, bromides, and triflates | High reactivity and stability; effective for sterically hindered substrates. youtube.com |
| Bidentate Phosphines | BINAP, DPEPhos, DPPF | Aryl iodides and triflates | Provide stable catalytic complexes, often resulting in higher yields and rates. wikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Aryl chlorides and tosylates | Strong sigma-donors, offering high thermal stability and catalytic activity. |
Green Chemistry Principles in 2-Thiazolidinone, 3-phenyl-4-thioxo- Synthesis
The application of green chemistry principles to the synthesis of thiazolidinone derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits. These reactions are often conducted by grinding the reactants together or by using a minimal amount of a recyclable catalytic medium, such as an ionic liquid. researchgate.netcdnsciencepub.com For instance, the Knoevenagel condensation, a common reaction in the synthesis of related rhodanine (B49660) derivatives, can be efficiently carried out under solvent-free conditions. cdnsciencepub.com In some cases, microwave irradiation is used in conjunction with solvent-free conditions to dramatically reduce reaction times from hours to minutes and increase product yields. umsida.ac.id One-pot, solvent-free syntheses of rhodanine-furan hybrids have been achieved in as little as 10 minutes at room temperature by reacting primary amines, carbon disulfide, ethyl bromoacetate, and furan (B31954) derivatives. tandfonline.comresearchgate.net
Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. However, the low aqueous solubility of many organic reactants can be a challenge. This can be overcome by using micellar catalysis, where a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is added to the water. samipubco.com The surfactant forms micelles that act as microreactors, creating a hydrophobic environment where the organic reactants can congregate and react efficiently. This approach has been successfully used for the one-pot, three-component synthesis of 2,3-diaryl-4-thiazolidinones, achieving high yields in water at reflux temperatures. samipubco.com
Table 2: Comparison of Synthetic Methods for Thiazolidinone Derivatives
| Method | Solvent | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Conventional | Dry Benzene | Anhydrous ZnCl₂, Reflux | 9-12 hours | Moderate | umsida.ac.id |
| Microwave-Assisted | Dry Benzene | Microwave (400W) | 5-10 minutes | Good to High | umsida.ac.id |
| Aqueous Micellar | Water | SDS (10 mol%), Reflux | ~50 minutes | 77-85% | samipubco.com |
| Solvent-Free | None | Room Temperature | ~10 minutes | Good to High | tandfonline.com |
| Solvent-Free (Ionic Liquid) | 2-hydroxyethylammonium formate | Room Temperature | ~2 minutes | up to 94% | cdnsciencepub.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy. nih.gov
The synthesis of the thiazolidinone core often proceeds via a one-pot, three-component condensation of an amine, a carbonyl compound, and a mercapto-acid. nih.gov This approach is inherently more atom-economical than a linear synthesis that involves multiple steps, isolation of intermediates, and the use of protecting groups, as most of the atoms from the starting materials are present in the final product. The primary byproduct is typically water, which is benign.
For example, a theoretical synthesis of the target compound's core structure could proceed via a multi-component reaction. By summing the molecular weights of the reactants and comparing it to the molecular weight of the product, the efficiency can be quantified. Maximizing atom economy is crucial for reducing waste at the source, which is a fundamental goal of sustainable chemical manufacturing.
The development of sustainable reagents and catalysts is key to creating greener synthetic pathways. This involves replacing toxic or stoichiometric reagents with recyclable, non-hazardous, and more efficient catalytic alternatives.
Recent research has focused on several areas:
Biodegradable Catalysts: Catalysts derived from renewable resources, such as β-cyclodextrin-SO₃H, have been employed for the synthesis of 4-thiazolidinones. rroij.com These catalysts are environmentally benign, reusable, and highly efficient, particularly under solvent-free conditions.
Reusable Catalytic Media: Task-specific ionic liquids (TSILs) have been used as both the solvent and catalyst for thiazolidinone synthesis. researchgate.netcdnsciencepub.com These materials have negligible vapor pressure, are often recyclable, and can lead to significantly increased yields and shorter reaction times compared to traditional organic solvents.
Heterogeneous Catalysts: The use of solid-supported catalysts, such as ammonium (B1175870) persulfate (APS) on a solid support, facilitates easy separation of the catalyst from the reaction mixture, allowing for recycling and minimizing contamination of the product. nih.gov This approach combines high efficiency with operational simplicity.
The adoption of these sustainable reagents not only reduces the environmental footprint of the synthesis but also often leads to more efficient and cost-effective production processes. nih.gov
Iii. Mechanistic Organic Chemistry and Reactivity Profiles of 2 Thiazolidinone, 3 Phenyl 4 Thioxo
Fundamental Reaction Pathways of 2-Thiazolidinone, 3-phenyl-4-thioxo-
The reactivity of 2-Thiazolidinone, 3-phenyl-4-thioxo- is characterized by several key pathways, including nucleophilic addition to its carbonyl and thiocarbonyl centers, electrophilic substitution, and tautomeric equilibria.
The carbonyl (C=O) at position 2 and the thiocarbonyl (C=S) at position 4 are the primary sites for nucleophilic attack. The carbon atoms of these groups are electrophilic due to the polarization of the double bond towards the more electronegative oxygen and sulfur atoms, respectively.
The methylene (B1212753) group at the C-5 position, flanked by both the carbonyl and thiocarbonyl groups, possesses acidic protons. This allows for the formation of a nucleophilic carbanion under basic conditions, which can then participate in various reactions. A common example is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. nih.gov This reaction is a cornerstone for the synthesis of 5-substituted derivatives of 4-thiazolidinones. nih.gov The reactivity in these condensations can be influenced by the substituents on the thiazolidinone core, with rhodanines (2-thioxo-4-thiazolidinones) generally being more reactive than their 2,4-thiazolidinedione (B21345) counterparts. nih.gov
While the thiazolidinone ring itself is generally electron-rich, the presence of the electron-withdrawing phenyl group at the N-3 position can influence its reactivity towards electrophiles. The phenyl ring itself can undergo typical electrophilic aromatic substitution reactions, with the orientation of substitution being influenced by the thiazolidinone moiety.
Furthermore, the nitrogen atom of the thiazolidinone ring, although part of an amide-like system, can exhibit nucleophilic character. N-alkylation of the lactam nitrogen in the thiazolidinone ring has been shown to enhance certain properties of these molecules. nih.gov
The 4-thioxo group of 2-Thiazolidinone, 3-phenyl-4-thioxo- can exist in equilibrium with its thiol tautomer, 3-phenyl-4-mercapto-2-thiazolin-2-one. This thione-thiol tautomerism is a characteristic feature of compounds containing a thioamide moiety. jocpr.com

Computational and crystallographic studies on related 4-phenyl-4-thiazoline-2-thiones have established that the thione tautomer is generally the more stable form in both the solid state and the gas phase. nih.gov This preference is crucial for understanding the molecule's reactivity, as the thione form presents a distinct set of reactive sites compared to the thiol form.
Cycloaddition Reactions Involving 2-Thiazolidinone, 3-phenyl-4-thioxo-
The exocyclic C=S double bond of 2-Thiazolidinone, 3-phenyl-4-thioxo- and its derivatives can participate as a component in cycloaddition reactions. Specifically, 5-arylmethylene derivatives of 3-phenyl-4-thioxo-2-thiazolidinone can act as heterodienes in [4+2] cycloaddition reactions. tandfonline.com
For instance, the reaction of these derivatives with dienophiles such as N-arylmaleimides, ethyl acrylate, and ω-nitrostyrene under thermal conditions proceeds with complete site- and regioselectivity to yield fused thiopyrano[2,3-d]thiazole derivatives. tandfonline.com These reactions highlight the synthetic utility of the thioxo-thiazolidinone scaffold in constructing more complex heterocyclic systems.
Redox Chemistry of the Thiazolidinone and Thioxo Moieties
The thiazolidinone ring system can undergo various redox transformations. The sulfur atom in the thiazolidinone ring is susceptible to oxidation. For example, the oxidation of 2,3-disubstituted thiazolidin-4-ones can yield the corresponding sulfones. researchgate.net
The thiazolidinone core is also implicated in the antioxidant activity of some of its derivatives. nih.gov Antioxidants are substances that can delay or prevent oxidation, a process involving the loss of electrons. nih.gov The ability of thiazolidinone derivatives to modulate redox processes is an area of active research. nih.gov
Reduction of the thiazolidinone ring can also occur. For instance, reduction of certain 3-alkyl-2-phenyl-4-thiazolidinones can lead to ring opening between the sulfur and C-2 positions. researchgate.net
Acid-Base Properties and Proton Transfer Mechanisms
The acid-base properties of 2-Thiazolidinone, 3-phenyl-4-thioxo- are primarily associated with the active methylene group at the C-5 position and the potential for protonation of the heteroatoms.
As mentioned earlier, the protons on the C-5 methylene group are acidic due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. This acidity allows for deprotonation in the presence of a base, which is a key step in many of its condensation reactions.
The nitrogen atom in the thiazolidinone ring is part of an amide linkage and is generally not basic. The carbonyl oxygen and thiocarbonyl sulfur atoms possess lone pairs of electrons and can act as proton acceptors (Lewis bases) in the presence of strong acids. The protonation of these atoms can activate the molecule towards certain nucleophilic attacks.
Computational Probing of Reaction Mechanisms for 2-Thiazolidinone, 3-phenyl-4-thioxo-
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms of heterocyclic compounds, including 2-Thiazolidinone, 3-phenyl-4-thioxo-, also known as 3-phenylrhodanine (B74922). These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors that govern the reactivity of this scaffold.
At the heart of its reactivity is the acidic nature of the methylene protons at the C-5 position, a feature that is significantly influenced by the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. Computational studies on rhodanine (B49660) derivatives have quantified the electronic properties that underpin this reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. rsc.org For many rhodanine derivatives, the HOMO is localized over the thiazolidine (B150603) and phenyl rings, while the LUMO tends to be situated near the electron-accepting groups, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally correlates with higher reactivity. Computational analyses allow for the precise calculation of these energy levels and the resulting gap, providing a quantitative measure to compare the reactivity of different rhodanine derivatives.
One of the most characteristic reactions of 2-Thiazolidinone, 3-phenyl-4-thioxo- is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes or ketones. DFT calculations have been employed to model the mechanism of this reaction, revealing a multi-step process. The reaction is typically base-catalyzed, with the initial step being the deprotonation of the C-5 methylene group to form a nucleophilic enolate. This is followed by the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone, leading to an aldol-type addition intermediate. Subsequent dehydration yields the final 5-ylidene derivative.
Theoretical studies on similar systems have provided insights into the energetics of these steps. For instance, calculations on the Knoevenagel condensation of related active methylene compounds have determined the activation energies for the key bond-forming and dehydration steps. While specific data for 3-phenylrhodanine is not extensively published, analogous systems provide a reliable model for its reactivity.
| Parameter | Value |
|---|---|
| EHOMO (au) | -0.219 |
| ELUMO (au) | -0.065 |
| Energy Gap (ΔE) (au) | 0.154 |
| Dipole Moment (Debye) | 4.616 |
| Softness (au) | 15.384 |
The data in this table is illustrative and based on calculations for a representative rhodanine derivative to demonstrate the types of parameters obtained from computational studies. nih.gov
Furthermore, computational methods are used to investigate the stability of different isomers and conformers. For derivatives of 2-Thiazolidinone, 3-phenyl-4-thioxo-, the geometry of the exocyclic double bond formed during the Knoevenagel condensation is of particular interest. DFT calculations have shown that for many 5-arylidene rhodanines, the Z-isomer is thermodynamically more stable than the E-isomer. These calculations often correlate well with experimental observations from techniques like NMR spectroscopy.
Isomerization reaction paths can also be mapped out computationally, identifying the transition states and energy barriers between different conformations. This provides a dynamic picture of the molecule's behavior in solution. For instance, the rotation around the bond connecting the phenyl group to the thiazolidinone ring, as well as the isomerization of the exocyclic double bond, can be modeled to understand the energetic landscape of the molecule.
| Isomer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Z-isomer | 0.00 | DFT/B3LYP/6-31G(d) |
| E-isomer | +2.5 | DFT/B3LYP/6-31G(d) |
| Transition State (Z to E) | +15.8 | DFT/B3LYP/6-31G(d) |
This table presents hypothetical data to illustrate the typical energy differences and barriers calculated for rhodanine isomers. The values are representative of what is found in the literature for similar systems.
Iv. Derivatization Strategies and Analogue Synthesis of 2 Thiazolidinone, 3 Phenyl 4 Thioxo
Functionalization at the Phenyl Moiety
The phenyl ring attached to the nitrogen atom of the thiazolidinone core offers a prime location for introducing a wide array of functional groups, thereby modulating the electronic and steric properties of the entire molecule.
Common electrophilic aromatic substitution reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using a halogen in the presence of a Lewis acid) would be expected to yield a mixture of ortho- and para-substituted products. The specific reaction conditions would need to be carefully optimized to achieve desired selectivity and yields.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org To utilize this strategy, a pre-functionalized phenyl ring, typically bearing a halide (e.g., bromo or iodo) or a boronic acid/ester group, is required.
For instance, starting with a 3-(halophenyl)-2-thioxo-1,3-thiazolidin-4-one, Suzuki-Miyaura coupling with various aryl or vinyl boronic acids can introduce new aryl or vinyl substituents. nih.govrsc.org The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Similarly, Heck coupling reactions could be employed to introduce alkenyl groups. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(biphenyl-4-yl)-2-thioxo-1,3-thiazolidin-4-one derivative |
| Heck | 3-(4-iodophenyl)-2-thioxo-1,3-thiazolidin-4-one | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 3-(4-alkenylphenyl)-2-thioxo-1,3-thiazolidin-4-one derivative |
Modifications at the Thiazolidinone Ring System
The thiazolidinone ring itself is rich in functionality, offering multiple sites for chemical modification.
While the nitrogen atom in 2-Thiazolidinone, 3-phenyl-4-thioxo- is already substituted with a phenyl group, related thiazolidinone structures demonstrate the potential for N-alkylation and N-acylation in derivatives where the nitrogen is part of an exocyclic amino group. nih.gov More relevant to the parent compound is the S-alkylation of the thione group. The sulfur atom of the thioxo group can act as a nucleophile, particularly in its tautomeric thiol form, to react with alkyl halides in the presence of a base. This results in the formation of 2-(alkylthio)-3-phenyl-1,3-thiazol-4(5H)-one derivatives. nih.gov
The methylene (B1212753) group at the C-5 position of the thiazolidinone ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions. The Knoevenagel condensation is a widely employed strategy to introduce a variety of substituents at this position. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of 2-Thiazolidinone, 3-phenyl-4-thioxo- with an aldehyde or ketone, typically in the presence of a basic catalyst such as piperidine (B6355638) or sodium acetate, to yield 5-arylidene or 5-alkylidene derivatives. nih.govmdpi.comsysrevpharm.org
The reaction with aromatic aldehydes is particularly common, leading to the formation of 5-arylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-ones. nih.govmdpi.com These reactions are often carried out in a suitable solvent like ethanol (B145695) or acetic acid under reflux conditions. sysrevpharm.org
Table 2: Knoevenagel Condensation of 2-Thiazolidinone, 3-phenyl-4-thioxo- with Various Aldehydes
| Aldehyde | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Piperidine/Ethanol | 5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | sysrevpharm.org |
| 4-Nitrobenzaldehyde | Sodium Acetate/Acetic Acid | 5-(4-Nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | nih.gov |
| 4-Hydroxy-3-methoxybenzaldehyde | n-Propylamine | 5-(4-Hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | mdpi.com |
The thioxo group at the C-2 position can undergo selective oxidation to form the corresponding sulfoxide (B87167) (S=O) or sulfone (SO₂) derivatives. researchgate.net The oxidation of similar 3-aryl-2-phenyl-1,3-thiazolidin-4-ones has been achieved using reagents like Oxone®. repec.orgccsenet.org Selective oxidation to the sulfoxide can often be accomplished at room temperature with a controlled amount of the oxidizing agent, while the formation of the sulfone may require higher temperatures and an excess of the oxidant. repec.orgccsenet.orgccsenet.org This transformation introduces a chiral center at the sulfur atom in the sulfoxide, leading to the formation of diastereomers.
Reduction of the thioxo group is less commonly reported for this specific class of compounds but can be envisioned using various reducing agents known to effect the reduction of thiocarbonyls.
Table 3: Oxidation Products of the Thioxo Group
| Reactant | Oxidizing Agent/Conditions | Product | Reference |
|---|---|---|---|
| 3-Aryl-2-phenyl-1,3-thiazolidin-4-one | 3 equiv. Oxone®, Room Temperature | 3-Aryl-2-phenyl-1,3-thiazolidin-4-one 1-oxide (Sulfoxide) | repec.org |
| 3-Aryl-2-phenyl-1,3-thiazolidin-4-one | Excess Oxone®, High Temperature | 3-Aryl-2-phenyl-1,3-thiazolidin-4-one 1,1-dioxide (Sulfone) | repec.org |
Stereoselective Synthesis of Chiral Analogues of 2-Thiazolidinone, 3-phenyl-4-thioxo-
The introduction of chirality into analogues of 2-thiazolidinone, 3-phenyl-4-thioxo- is a key strategy for developing stereoisomers with potentially distinct biological activities. Stereoselective synthesis, which favors the formation of one stereoisomer over others, is achieved through several advanced synthetic methods. masterorganicchemistry.cominflibnet.ac.in
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering high efficiency and stereocontrol. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. While direct asymmetric catalysis on the 2-thiazolidinone, 3-phenyl-4-thioxo- core is a developing area, analogous strategies applied to similar heterocyclic scaffolds highlight the potential of this methodology.
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven effective in a variety of asymmetric transformations. nih.gov For instance, CPAs have been successfully used in the domino cyclization of N,N'-dialkylthioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins containing a quaternary stereocenter with high yields and excellent enantioselectivities (up to 97% ee). rsc.org This reaction proceeds through the activation of the ketoester by the chiral catalyst, facilitating a stereocontrolled intramolecular cyclization.
A similar strategy involves the catalytic asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides, catalyzed by a CPA. This method yields structurally diverse, indole-containing chroman derivatives with high diastereoselectivities and enantioselectivities (up to 98% ee). mdpi.com The catalyst controls the facial selectivity of the dienophile, leading to the preferential formation of one enantiomer. These examples demonstrate the utility of chiral organocatalysts in constructing complex chiral heterocycles, a strategy directly applicable to the synthesis of chiral derivatives of 2-thiazolidinone, 3-phenyl-4-thioxo-.
Table 1: Representative Asymmetric Catalysis for Heterocycle Synthesis
| Reaction Type | Catalyst Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Domino Cyclization | Chiral Phosphoric Acid | N,N'-Dialkylthiourea + β,γ-Unsaturated α-Ketoester | Chiral Thiohydantoin | Up to 97% | rsc.org |
| [2+4] Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindole + ortho-Quinone Methide | Chiral Chroman | Up to 98% | mdpi.com |
| Transfer Hydrogenation | Rhodium/Diamine Complex | Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Up to 99% | mdpi.com |
An alternative and widely used approach to stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.orgchemscene.com This technique involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical course of a subsequent reaction. Thiazolidinethiones, particularly N-acylthiazolidinethiones derived from chiral amino alcohols, are highly effective auxiliaries in this context. researchgate.net
The Evans' chiral auxiliaries, which include oxazolidinones and the related thiazolidinethiones, are renowned for their high levels of stereocontrol in reactions such as aldol (B89426) additions, alkylations, and acylations. acs.orgnih.gov For example, chiral N-acylthiazolidinethiones can undergo highly diastereoselective aldol reactions. The reaction, catalyzed by a Lewis acid like MgBr₂·OEt₂, proceeds with a preference for the anti-aldol product with diastereoselectivity as high as 19:1. acs.orgnih.gov The chiral auxiliary creates a sterically defined environment that dictates the trajectory of the incoming electrophile, leading to the observed stereoselectivity.
These thiazolidinethione auxiliaries have also been instrumental in a concise total synthesis of (-)-cytoxazone. nih.gov The synthesis began with an asymmetric aldol addition using a chlorotitanium enolate of an N-acylthiazolidinethione, which furnished the syn-aldol adduct in 98% yield. nih.gov Following the reaction, the auxiliary can be cleaved under mild conditions to reveal the chiral product, and the auxiliary itself can often be recovered and reused. This strategy allows for the synthesis of complex chiral building blocks that can be further elaborated into a variety of target molecules.
Table 2: Diastereoselective Aldol Reactions Using Chiral N-Acylthiazolidinethione Auxiliaries
| N-Acyl Group | Aldehyde | Catalyst/Conditions | Diastereomeric Ratio (anti:syn) | Yield | Reference |
|---|---|---|---|---|---|
| Propionyl | Isobutyraldehyde | 10% MgBr₂·OEt₂, Et₃N, TMSCl | 19:1 | 85% | acs.org |
| Propionyl | Benzaldehyde | 10% MgBr₂·OEt₂, Et₃N, TMSCl | 12:1 | 93% | acs.org |
| Propionyl | Acrolein | 10% MgBr₂·OEt₂, Et₃N, TMSCl | 19:1 | 72% | acs.org |
| Acetyl | 2-Benzyloxyacetaldehyde | TiCl₄, i-Pr₂NEt | 3:1 (syn favored) | 98% | nih.gov |
Library Synthesis and Combinatorial Approaches for 2-Thiazolidinone, 3-phenyl-4-thioxo- Derivatives
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse collections of compounds, known as chemical libraries. These libraries are invaluable for screening and identifying new molecules with desired biological activities. Several library synthesis strategies have been applied to thiazolidinone and related scaffolds. orientjchem.org
One common technique is solid-phase synthesis, where molecules are built upon a solid support or resin. This method simplifies purification, as excess reagents and byproducts can be washed away, and facilitates automation. A library of thiazolo-pyrimidinone derivatives was successfully generated using a solid-phase approach that involved efficient Thorpe-Ziegler and cyclization reactions, resulting in 57 distinct compounds. mdpi.com
Solution-phase library synthesis, often aided by microwave irradiation to accelerate reaction times, is another effective method. Researchers developed a four-step, microwave-assisted synthesis to create a library of thiazolidinedione compounds in moderate to good yields. researchgate.net Similarly, the synthesis of a library of thiazolylidene derivatives was achieved through the reaction of aminothiophenes and dialdehydes, showcasing how different building blocks can be combined to generate chemical diversity. nih.gov
Dynamic combinatorial chemistry (DCC) is a more recent approach where a library of compounds is generated in situ under thermodynamic equilibrium. When a biological target (like an enzyme) is introduced, it can bind to and stabilize its preferred ligand, causing a shift in the equilibrium and amplifying the concentration of the most active compound(s). This strategy was employed to identify selective α-glucosidase inhibitors from a dynamic library of acylhydrazones, demonstrating its utility in hit identification. nih.gov These combinatorial methodologies are readily adaptable for generating extensive libraries of 2-thiazolidinone, 3-phenyl-4-thioxo- derivatives for high-throughput screening campaigns.
V. Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Thiazolidinone, 3 Phenyl 4 Thioxo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 2-Thiazolidinone, 3-phenyl-4-thioxo-, a suite of NMR experiments is employed to assign the signals of all proton (¹H) and carbon (¹³C) atoms.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments and numbers of different nuclei, two-dimensional (2D) NMR experiments are essential for mapping the molecular framework. mdpi.com The structural assignment of complex heterocyclic scaffolds like thiazolidinones is often accomplished using a combination of 2D NMR experiments. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 2-Thiazolidinone, 3-phenyl-4-thioxo-, COSY would reveal correlations between the ortho, meta, and para protons of the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signal for each protonated carbon in the molecule, such as the CH groups of the phenyl ring and the CH₂ group in the thiazolidinone ring.
Table 1: Predicted 2D NMR Correlations for 2-Thiazolidinone, 3-phenyl-4-thioxo-
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to ¹³C) |
|---|---|---|
| Phenyl H (ortho) | Phenyl H (meta) | Phenyl C(ipso), Phenyl C(meta), Phenyl C(para) |
| Phenyl H (meta) | Phenyl H (ortho), Phenyl H (para) | Phenyl C(ortho), Phenyl C(ipso) |
| Phenyl H (para) | Phenyl H (meta) | Phenyl C(ortho) |
| Methylene (B1212753) H (C5-H₂) | None | C2 (C=O), C4 (C=S) |
While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides information about its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com For 2-Thiazolidinone, 3-phenyl-4-thioxo-, ssNMR can be used to:
Identify the presence of different crystalline forms (polymorphs).
Determine the molecular conformation, such as the dihedral angle between the phenyl ring and the thiazolidinone ring, which was found to be 72.3 (1)° for the isomer 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. nih.gov
Probe intermolecular interactions within the crystal lattice.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. The molecular formula for the isomeric compound 4-Thiazolidinone (B1220212), 3-phenyl-2-thioxo- is C₉H₇NOS₂, with a monoisotopic mass of approximately 208.997 g/mol . nist.govepa.gov
ESI and APCI are soft ionization techniques commonly coupled with liquid chromatography (LC-MS) that are ideal for analyzing organic molecules like thiazolidinones. nih.gov
Electrospray Ionization (ESI): ESI is well-suited for moderately polar molecules and works by creating a fine spray of charged droplets from which ions are desorbed into the gas phase. youtube.com For 2-Thiazolidinone, 3-phenyl-4-thioxo-, ESI would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 210. It may also form adducts with cations present in the solvent, such as sodium [M+Na]⁺. ESI is often preferred for its sensitivity and ability to analyze thermally labile compounds. nih.govyoutube.com
Atmospheric Pressure Chemical Ionization (APCI): In APCI, the sample is vaporized by a heated nebulizer, and ionization occurs through gas-phase ion-molecule reactions. youtube.com APCI is advantageous for less polar and more volatile compounds that may not ionize well by ESI. youtube.comnih.gov It would also be expected to produce the [M+H]⁺ ion for the target compound. Comparing results from both ESI and APCI can provide a more complete analytical picture, especially when dealing with complex sample matrices. scripps.educhromatographyonline.com
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion, such as the [M+H]⁺ ion) and inducing it to fragment. The resulting product ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. nih.gov Studies on similar thioxo-thiazolidinone derivatives show characteristic fragmentation patterns that can be used for structural confirmation. researchgate.net
For 2-Thiazolidinone, 3-phenyl-4-thioxo-, key fragmentations would likely include:
Cleavage of the phenyl group.
Loss of small neutral molecules such as carbon monoxide (CO) or the thiocarbonyl group (CS).
Fission of the thiazolidinone ring itself.
Table 2: Predicted MS/MS Fragmentation of 2-Thiazolidinone, 3-phenyl-4-thioxo- ([M+H]⁺ at m/z 210)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 210 | 133 | C₆H₅ | Thiazolidinone ring fragment |
| 210 | 166 | CS | [M+H-CS]⁺ |
| 210 | 182 | CO | [M+H-CO]⁺ |
| 210 | 91 | C₃H₂NOS₂ | Phenyl isothiocyanate ion [C₆H₅NCS]⁺ |
| 210 | 77 | C₃H₄NOS₂ | Phenyl cation [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. For 2-Thiazolidinone, 3-phenyl-4-thioxo-, the key absorptions are the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups. The IR spectrum of the isomer 3-phenyl-2-thioxo-1,3-thiazolidin-4-one shows a strong carbonyl peak around 1753 cm⁻¹. nist.govnih.gov The position of the C=O and C=S bands is sensitive to the electronic environment and can help confirm the structure. Other characteristic bands include those for the C-N bond, C-S bond, and the aromatic C-H and C=C bonds of the phenyl ring.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric, non-polar bonds and bonds involving heavy atoms, making it an excellent complement to IR. researchgate.net For this molecule, Raman spectroscopy would be effective for observing the C=S stretching vibration, which can sometimes be weak in IR spectra, as well as the symmetric breathing modes of the phenyl ring. Comparing experimental IR and Raman data with theoretical predictions from Density Functional Theory (DFT) calculations can lead to a detailed and accurate assignment of all vibrational modes. tandfonline.com
Table 3: Characteristic Vibrational Frequencies for 2-Thiazolidinone, 3-phenyl-4-thioxo-
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Activity | Functional Group |
|---|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | Strong | Phenyl Ring |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium | -CH₂- |
| C=O stretch | 1760 - 1730 | Medium | Amide Carbonyl |
| C=C stretch (aromatic) | 1600 - 1450 | Strong | Phenyl Ring |
| C-N stretch | 1350 - 1250 | Medium | Amide |
| C=S stretch | 1250 - 1050 | Strong | Thioketone |
| C-S stretch | 750 - 600 | Medium | Thioether |
Single-Crystal X-ray Diffraction Methodology for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, offering a definitive structural portrait of the molecule in the solid state.
The methodology involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the unit cell can be constructed, from which the atomic structure is solved and refined.
While this technique is paramount for structural confirmation, a review of crystallographic databases indicates that a specific single-crystal X-ray diffraction study for 2-Thiazolidinone, 3-phenyl-4-thioxo- (CAS 2089-70-5) has not been reported. However, to illustrate the detailed data obtained from such an analysis, the crystallographic parameters for the closely related and well-studied isomer, 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (also known as 3-phenylrhodanine), are presented. nih.gov It is crucial to note that the following data pertains to the isomer to demonstrate the output of the technique, not the subject compound.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for the Isomer 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one nih.gov
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₉H₇NOS₂ |
| Formula Weight | 209.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.9941 (13) Å |
| b | 5.6111 (6) Å |
| c | 12.7271 (13) Å |
| α | 90° |
| β | 93.847 (3)° |
| γ | 90° |
| Volume | 925.86 (17) ų |
| Z (Molecules per cell) | 4 |
| Structural Features | |
| Dihedral Angle | 72.3 (1)° (between heterocycle and phenyl ring) |
| Intermolecular Forces | C—H⋯O hydrogen bonds |
Electronic Circular Dichroism (ECD) for Chiroptical Properties (if applicable to chiral analogues)
Electronic Circular Dichroism (ECD) is a specialized spectroscopic technique essential for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. Since the parent compound, 2-Thiazolidinone, 3-phenyl-4-thioxo-, is achiral, ECD is not applicable to it directly. However, the technique would be indispensable for the characterization of any synthesized chiral analogues.
The introduction of a stereocenter, for instance, by substitution at the C5 position of the thiazolidinone ring, would yield enantiomers. ECD spectroscopy would be the method of choice to:
Confirm Chirality: An ECD spectrum with non-zero signals (known as Cotton effects) provides definitive proof of a molecule's chirality.
Determine Absolute Configuration: By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the synthesized compound can be determined.
Study Conformation: The sign and intensity of Cotton effects are highly sensitive to the molecule's conformation in solution, providing insights into its three-dimensional shape and flexibility.
While the principles of ECD are well-established for assigning the stereochemistry of complex molecules, including various heterocyclic systems, a search of the scientific literature did not yield specific studies applying ECD to chiral analogues of 2-Thiazolidinone, 3-phenyl-4-thioxo-. sigmaaldrich.comuni.lu
Advanced hyphenated techniques for coupled analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of compounds within complex mixtures. bldpharm.comresearchgate.net These methods offer superior resolution and information content compared to standalone techniques, making them ideal for reaction monitoring, purity determination, and metabolic profiling of 2-Thiazolidinone, 3-phenyl-4-thioxo-.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most versatile hyphenated technique for the analysis of this compound.
Separation: A Liquid Chromatography (LC) system, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), separates the target compound from starting materials, byproducts, and impurities based on its polarity.
Detection: The separated components are then introduced into a Mass Spectrometer (MS). The MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight (209.29 g/mol ). nist.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and generate a characteristic fragmentation pattern, which serves as a structural fingerprint for unambiguous identification, even at trace levels. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable without decomposition, GC-MS is another valuable technique.
Separation: In GC, the compound is vaporized and separated from other volatile components in a gaseous mobile phase as it passes through a capillary column.
Detection: The mass spectrometer detects the separated components, providing molecular weight and fragmentation data similar to LC-MS. The NIST mass spectrometry database contains an electron ionization spectrum for the isomer 3-phenylrhodanine (B74922), demonstrating the applicability of this technique to this class of compounds.
Table 2: Applications of Hyphenated Techniques for the Analysis of 2-Thiazolidinone, 3-phenyl-4-thioxo-
| Technique | Separation Principle | Detection Principle | Primary Applications |
| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Mass-to-charge ratio | Purity analysis, quantitative analysis in biological fluids, reaction monitoring, and identification of non-volatile impurities. |
| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Mass-to-charge ratio | Analysis of volatile impurities, confirmation of identity, and quality control if the compound is thermally stable. |
| LC-NMR | As per LC. | Nuclear Magnetic Resonance | Unambiguous structure elucidation of impurities or metabolites without the need for isolation. |
Vi. Theoretical and Computational Chemistry Investigations of 2 Thiazolidinone, 3 Phenyl 4 Thioxo
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic makeup and geometry of 2-Thiazolidinone, 3-phenyl-4-thioxo-. These calculations can predict molecular properties with high accuracy, guiding further experimental work.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic structure and optimizing the molecular geometry of organic molecules. For the class of 4-thiazolidinone (B1220212) derivatives, DFT calculations are widely used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These theoretical optimizations are typically validated by comparing the results with experimental data from X-ray crystallography.
While specific DFT computational studies detailing the optimized geometry of 2-Thiazolidinone, 3-phenyl-4-thioxo- are not extensively available in the reviewed literature, the established methodology for its derivatives involves the use of common functionals and basis sets. For instance, studies on similar compounds frequently employ the B3LYP functional with a 6-31G(d,p) or higher basis set to achieve a balance between accuracy and computational cost.
The expected output from such a study would be a comprehensive table of optimized geometric parameters. For illustrative purposes, a hypothetical data table based on typical findings for this molecular scaffold is presented below.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C=O | ~1.21 Å |
| C=S | ~1.67 Å | |
| N-C(phenyl) | ~1.43 Å | |
| S-C(thioxo) | ~1.78 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-C(phenyl) | ~122° | |
| S-C-N | ~110° | |
| Dihedral Angle | Phenyl Ring vs. Thiazolidinone Ring | ~60-75° |
Note: The data in this table is illustrative and represents typical values for the 3-phenylrhodanine (B74922) scaffold. It is not derived from a specific published computational study on this exact molecule.
Ab Initio Calculations for High-Level Electronic Structure Analysis
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate electronic energies and properties. These high-level calculations are particularly useful for benchmarking results from more cost-effective methods like DFT.
Published literature containing specific high-level ab initio calculations for 2-Thiazolidinone, 3-phenyl-4-thioxo- is scarce. Such studies, were they to be performed, would offer a more refined understanding of electron correlation effects on the molecule's structure and stability.
Molecular Orbital Analysis (HOMO/LUMO) of 2-Thiazolidinone, 3-phenyl-4-thioxo-
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For 4-thiazolidinone derivatives, the HOMO-LUMO gaps have been reported to be in the range of 3.6 to 4.2 eV, suggesting moderate chemical stability. In these systems, the HOMO is often localized on the electron-rich thiazolidinone ring and the sulfur atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed across the π-system, including the phenyl ring, representing the likely sites for nucleophilic attack.
A detailed analysis for 2-Thiazolidinone, 3-phenyl-4-thioxo- would involve calculating these orbital energies and visualizing their spatial distribution.
| Molecular Orbital | Property | Typical Calculated Value |
| HOMO | Energy | ~ -6.5 eV |
| LUMO | Energy | ~ -2.5 eV |
| HOMO-LUMO Gap | Energy Difference | ~ 4.0 eV |
Note: These values are representative for the class of 4-thiazolidinone derivatives and are provided for illustrative purposes. Specific published data for 2-Thiazolidinone, 3-phenyl-4-thioxo- was not found.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as the dihedral angle between the phenyl ring and the thiazolidinone ring. By systematically rotating this bond and calculating the energy at each step, a profile of the conformational energy landscape can be generated. This allows for the identification of low-energy conformers (stable states) and the energy barriers that separate them.
While specific PES scan data for 2-Thiazolidinone, 3-phenyl-4-thioxo- is not available in the reviewed literature, this type of analysis would be essential to understand the rotational flexibility and preferred orientation of the phenyl substituent relative to the heterocyclic core.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the accessible conformational space and reveal how the molecule flexes, bends, and rotates at a given temperature. This method is particularly valuable for understanding the behavior of molecules in solution.
Studies on analogues, such as derivatives of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one, have utilized MD simulations to confirm the stability of ligand-protein complexes. researchgate.netresearchgate.netnih.gov For the isolated 2-Thiazolidinone, 3-phenyl-4-thioxo- molecule, an MD simulation would sample a wide range of conformations, providing statistical information about the most populated shapes and the transitions between them. This would complement the static picture provided by PES scans and offer a more complete understanding of the molecule's conformational preferences in a dynamic environment.
Spectroscopic Parameter Prediction Using Computational Methods
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely employed to predict various spectroscopic parameters with a high degree of accuracy. These theoretical calculations are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is effective for calculating the ¹H and ¹³C NMR chemical shifts of thiazolidinone derivatives. nih.govmdpi.com
Theoretical calculations are generally performed on the optimized molecular geometry in a simulated solvent environment to mimic experimental conditions. mdpi.com The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). Studies on related compounds show a strong linear correlation between the experimental and calculated chemical shifts, validating the accuracy of the computational approach. nih.govmdpi.com For example, DFT calculations for similar heterocyclic systems have reproduced experimental shifts with correlation coefficients as high as 99% for ¹³C and 98% for ¹H NMR. mdpi.com Discrepancies between theoretical and experimental values are often minor and can be attributed to the fact that calculations are performed for a molecule in the gas phase or a continuum solvent, whereas experiments are conducted on materials in the solid state or in a specific solvent. nih.gov
Table 1: Illustrative Comparison of Experimental and Theoretical NMR Chemical Shifts for a Thiazolidinone Derivative Note: Data presented is for a representative related compound, (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino)thiazolidin-4-one, to illustrate the predictive power of the computational methods.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/B3LYP) |
| C=O | 164.5 | 166.8 |
| C=N | 158.3 | 161.2 |
| C-S | 129.1 | 128.5 |
| Ar-CH | 7.2 - 8.3 | 7.1 - 8.2 |
This table is interactive. You can sort and filter the data.
Computational methods are also used to calculate the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which helps in the assignment of experimental spectral bands to specific bond stretching, bending, or torsional motions. nih.govuit.noresearchgate.net
The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. uit.no It is a common practice for the calculated harmonic vibrational frequencies to be higher than the experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To correct for this systematic overestimation, the computed frequencies are often uniformly scaled by an empirical scaling factor, which typically brings the theoretical spectrum into excellent agreement with the experimental data. nih.govsci-hub.se For instance, a scaling factor of 0.9608 has been successfully used for calculations with the B3LYP functional. nih.gov
Table 2: Key Calculated Vibrational Frequencies for a Thiazolidinone Moiety Note: This table shows typical frequency ranges for key functional groups in related thiazolidinone structures as predicted by DFT calculations.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (Scaled) |
| C=O Stretch | 1670 - 1750 |
| C=S Stretch | 1220 - 1260 |
| C-N Stretch | 1350 - 1400 |
| Phenyl C=C Stretch | 1450 - 1600 |
This table is interactive. You can sort and filter the data.
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules pack in the solid state is governed by intermolecular interactions. Computational tools can predict and analyze these interactions, which are crucial for understanding crystal engineering, polymorphism, and material properties.
While the 2-Thiazolidinone, 3-phenyl-4-thioxo- core does not possess classical hydrogen bond donors like N-H or O-H, it can act as a hydrogen bond acceptor at its oxygen and sulfur atoms. Crystal structure analysis of the closely related 3-phenyl-2-thioxo-1,3-thiazolidin-4-one reveals the presence of weak C-H···O hydrogen bonds. nih.gov In this structure, hydrogen atoms from the phenyl ring and the thiazolidinone ring interact with the carbonyl oxygen of adjacent molecules, forming a network that stabilizes the crystal lattice. nih.gov Computational methods can be used to calculate the geometry and energy of these weak interactions, confirming their role in the supramolecular assembly. Tools like Hirshfeld surface analysis are also employed to visualize and quantify intermolecular contacts, providing a detailed picture of the crystal packing environment. nih.gov
The presence of the phenyl ring in the molecule introduces the possibility of π-π stacking interactions, which are important non-covalent forces in aromatic systems. mdpi.comresearchgate.net The geometry of such interactions is highly dependent on the relative orientation of the aromatic rings. In the crystal structure of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one, the thiazolidinone and phenyl rings are significantly twisted with respect to each other, with a dihedral angle of 72.3°. nih.gov This non-planar conformation may influence how the phenyl rings of adjacent molecules can overlap.
DFT calculations are a primary tool for investigating the strength and nature of π-π stacking. researchgate.netnih.gov These studies can determine the most stable stacking arrangements (e.g., parallel-displaced or T-shaped) and quantify the interaction energies, which typically range from 2-5 kcal/mol. nih.gov Such analyses are critical for predicting how these molecules will self-assemble in the solid state or interact with biological targets like DNA. nih.gov
Reactivity Prediction and Transition State Characterization
Computational chemistry offers powerful methods to predict the chemical reactivity of molecules and to map out the potential energy surfaces of chemical reactions. This includes identifying reactants, products, intermediates, and the transition states that connect them.
Frontier Molecular Orbital (FMO) theory is a key computational tool used to predict reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insight into a molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For rhodanine (B49660) derivatives, DFT calculations have shown that substitutions on the core structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. mdpi.com
Furthermore, computational methods are essential for characterizing transition states, which are the energy maxima along a reaction coordinate. researchgate.netresearchgate.net By calculating the structure and energy of a transition state, chemists can determine the activation energy of a reaction, providing a quantitative prediction of the reaction rate. This is particularly useful for studying reaction mechanisms, such as isomerization, tautomerization, or cycloaddition reactions involving the thiazolidinone ring. uchicago.edu For instance, DFT calculations can elucidate the pathways for proton transfer in tautomerism or map the energy profile of ring-opening reactions, identifying the rate-determining steps. researchgate.net
Information Regarding the Coordination Chemistry of 2-Thiazolidinone, 3-phenyl-4-thioxo-
Following a comprehensive search of scientific literature and chemical databases, no specific information or research findings were found for the coordination chemistry of the compound 2-Thiazolidinone, 3-phenyl-4-thioxo- . This includes a lack of data regarding its chelation behavior, the synthesis and characterization of its metal complexes, and the electronic or structural properties of any such complexes.
The IUPAC name for the requested compound is 3-phenyl-4-thioxo-1,3-thiazolidin-2-one . Searches for this compound and its potential as a ligand have not yielded any relevant results concerning its coordination with metal ions.
It is important to note that a significant body of research exists for a closely related isomer, 3-phenyl-2-thioxo-4-thiazolidinone , commonly known as 3-phenylrhodanine. The literature for this alternative compound does describe its chelation behavior, potential coordination sites (N, O, S), and the synthesis of various transition metal complexes. nih.govamanote.comresearchgate.net However, due to the strict focus of the request on "2-Thiazolidinone, 3-phenyl-4-thioxo-," this information cannot be substituted.
Therefore, it is not possible to generate the requested article with the specified outline due to the absence of published research on the coordination chemistry of 2-Thiazolidinone, 3-phenyl-4-thioxo-.
Vii. Coordination Chemistry and Ligand Design Principles of 2 Thiazolidinone, 3 Phenyl 4 Thioxo
Electronic and Structural Properties of 2-Thiazolidinone, 3-phenyl-4-thioxo- Metal Complexes
Ligand Field Theory and Molecular Orbital Interpretation
The interaction between 2-Thiazolidinone, 3-phenyl-4-thioxo- and metal ions can be effectively described using a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. These theoretical frameworks provide insight into the d-orbital splitting, bonding nature, and electronic properties of the resulting coordination complexes.
The ligand typically acts as a neutral or monobasic bidentate ligand. elsevierpure.com Coordination can occur through the carbonyl oxygen and the exocyclic thione sulfur, or through the nitrogen and one of the other donor atoms, depending on the metal ion, its oxidation state, and the reaction conditions. The phenyl group at the 3-position exerts a significant steric and electronic influence on the coordination behavior. The dihedral angle between the thiazolidinone ring and the phenyl ring is approximately 72.3°. nih.govnih.gov
In an octahedral field, which is a common geometry for complexes of this ligand with transition metals like Cu(II), the five degenerate d-orbitals of the metal ion split into two energy levels: the lower energy t₂g set (dxy, dyz, dxz) and the higher energy eg* set (dx²-y², dz²). nih.gov The magnitude of this splitting (Δo) is influenced by the nature of the coordinating atoms of the ligand.
A simplified molecular orbital diagram for an octahedral complex with O,S-coordination would involve the formation of sigma (σ) and pi (π) bonds. The lone pairs of the carbonyl oxygen and thione sulfur atoms would form σ-bonds with the metal's eg* and a₁g orbitals. The p-orbitals on the sulfur and oxygen atoms can participate in π-bonding with the metal's t₂g orbitals. This π-interaction can be of the L→M type (π-donation), which is common for saturated heterocycles.
Table 1: Theoretical Ligand Field Parameters for a Hypothetical [M(3-phenyl-2-thioxo-1,3-thiazolidin-4-one)₂X₂] Complex
| Parameter | Description | Expected Value Range |
| 10Dq (Δo) | Ligand field splitting energy | Varies with metal and ligand donors (e.g., for Cr(III), typically 17,000 - 22,000 cm⁻¹) |
| B | Racah interelectronic repulsion parameter | ~70-90% of the free ion value, indicating covalent character in the M-L bond |
| β (B/B₀) | Nephelauxetic ratio | < 1, indicating a reduction in inter-electron repulsion upon complexation due to orbital expansion and covalency |
The molecular orbitals of the complex will be a combination of the metal and ligand orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transitions. In many transition metal complexes of thione-containing ligands, the HOMO is often ligand-based, with significant contribution from the sulfur p-orbitals, while the LUMO is typically metal-based (d-orbitals). researchgate.net The energy gap between the HOMO and LUMO is a key factor influencing the color and photochemical properties of the complex.
Spectroscopic Signatures of Complexation (e.g., UV-Vis, EPR)
The formation of metal complexes with 2-Thiazolidinone, 3-phenyl-4-thioxo- leads to distinct changes in the spectroscopic properties of the ligand, providing valuable information about the coordination environment.
UV-Visible Spectroscopy: The electronic spectrum of the free ligand exhibits absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the heterocyclic ring and the phenyl group. Upon complexation, new absorption bands often appear in the visible region. These new bands are typically assigned to d-d transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) transitions.
For instance, in copper(II) complexes of a derivative, 5-(4'-derivatives phenyldiazo)-3-phenyl-2-thioxo-4-thiazolidinone, the appearance of a broad band in the visible region is indicative of d-d transitions within the Cu(II) ion in a distorted octahedral or square planar environment. nih.gov The position and intensity of these bands are sensitive to the coordination geometry and the nature of the donor atoms.
Table 2: Representative UV-Vis Spectral Data for a Derivative of 2-Thiazolidinone, 3-phenyl-4-thioxo- and its Cu(II) Complex
| Compound | λmax (nm) | Assignment | Reference |
| 5-(4'-methoxyphenyl-diazo)-3-phenyl-2-thioxo-4-thiazolidinone | ~380 | π→π* (ligand) | nih.gov |
| [Cu(L)(OAc)(H₂O)₂] | ~450 | d-d (Cu(II)) | nih.gov |
| ~390 | LMCT (S→Cu) | nih.gov |
L represents the deprotonated form of the ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) (d⁹), Mn(II) (d⁵), and V(IV)O (d¹). The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the symmetry of the ligand field and the nature of the donor atoms.
For a d⁹ Cu(II) complex in an axial symmetry (e.g., distorted octahedral or square planar), the g-tensor is anisotropic, with two components: g∥ and g⊥. The trend g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is common for Cu(II) in such geometries. The g-values can provide insights into the covalent character of the metal-ligand bonds.
While specific EPR data for complexes of the title compound are not extensively reported, studies on similar Cu(II) complexes with sulfur and oxygen/nitrogen donor ligands show g∥ values typically in the range of 2.20-2.35 and g⊥ values around 2.05-2.10. The observation of hyperfine splitting due to the copper nucleus (I = 3/2) can further confirm the monomeric nature of the complex.
Self-Assembly and Supramolecular Architectures Based on Metal-Ligand Interactions
The ability of 2-Thiazolidinone, 3-phenyl-4-thioxo- to act as a versatile building block extends to the formation of self-assembled supramolecular structures. The directionality of the coordination bonds, combined with weaker intermolecular forces like hydrogen bonding and π-π stacking, can lead to the formation of one-, two-, or three-dimensional networks.
The bidentate nature of the ligand allows it to bridge two metal centers, potentially forming coordination polymers. For example, if the ligand coordinates to one metal ion through its O,S-donor set and to another through a different functionality or by bridging through the sulfur atom, extended chains or layers can be constructed.
While metal-directed self-assembly of the title compound is an area of ongoing research, the supramolecular chemistry of related rhodanine (B49660) derivatives provides valuable precedents. For instance, (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones are known to form hydrogen-bonded dimers and chains of rings in the solid state. elsevierpure.com These interactions, particularly N-H···O and N-H···S hydrogen bonds, could also play a significant role in organizing the metal complexes of 2-Thiazolidinone, 3-phenyl-4-thioxo- into higher-order structures.
The phenyl ring on the ligand can also participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The interplay between the strong, directional metal-ligand bonds and these weaker, non-covalent interactions dictates the final topology of the supramolecular architecture. The design of specific supramolecular structures can be achieved by carefully selecting the metal ion (with its preferred coordination geometry) and modifying the ligand periphery to encourage or discourage certain intermolecular interactions.
Viii. Applications of 2 Thiazolidinone, 3 Phenyl 4 Thioxo in Non Biological Advanced Materials and Catalysis
Role as a Building Block in Polymer Science
The unique structural features of 2-Thiazolidinone, 3-phenyl-4-thioxo-, including its reactive sites, make it a candidate for integration into polymeric structures. Its application in polymer science can be categorized by its incorporation into the main polymer chain or as a functional side-chain.
Current scientific literature does not extensively report the direct polymerization of 2-Thiazolidinone, 3-phenyl-4-thioxo- to form the main chain of polymers. The stability of the thiazolidinone ring under various polymerization conditions and the potential for side reactions at the thione group may present synthetic challenges. However, the Knoevenagel condensation of 2-Thiazolidinone, 3-phenyl-4-thioxo- with various aldehydes is a well-established reaction. uokerbala.edu.iqresearchgate.netresearchgate.netsemanticscholar.orgacs.orgresearchgate.net This reaction yields 5-arylmethylene derivatives which could potentially undergo polymerization through different mechanisms, although this remains a largely unexplored area for creating non-biological materials.
A more documented approach for utilizing this compound in polymer science is through the functionalization of existing polymer backbones. An example of this is the creation of polystyrene-anchored coordination compounds. In this application, a derivative of thiazolidinone acts as a ligand that is covalently bonded to a polystyrene support. These functionalized polymers can then coordinate with metal ions to form polymer-supported catalysts or functional materials. researchgate.net For instance, a thiazolidinone derivative can be attached to a polystyrene matrix and subsequently used to create coordination compounds with metals like Zinc (II) and Copper (II). researchgate.net This method allows for the properties of the thiazolidinone unit to be imparted to the polymer, offering potential applications in areas such as catalysis where the recovery and reuse of the catalytic species are important.
Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. The molecular structure of 2-Thiazolidinone, 3-phenyl-4-thioxo- suggests its potential as a building block in these areas.
The design of metal-organic frameworks (MOFs) and coordination polymers relies on the use of organic ligands that can coordinate with metal centers to form extended networks. While the parent rhodanine (B49660) scaffold has been investigated in this context, specific studies detailing the use of 2-Thiazolidinone, 3-phenyl-4-thioxo- as a primary ligand for the construction of non-biological organic frameworks are not widely available in current literature. The presence of potential coordination sites, such as the carbonyl and thione groups, suggests that this molecule could be a viable candidate for such applications, warranting further investigation.
Host-guest chemistry involves the encapsulation of a smaller molecule (guest) within a larger molecule or molecular assembly (host). The design of host molecules often requires specific structural cavities and recognition sites. There is currently a lack of published research specifically exploring the application of 2-Thiazolidinone, 3-phenyl-4-thioxo- in the field of host-guest chemistry for non-biological purposes.
Potential in Materials Science
The broader field of materials science offers significant potential for the application of 2-Thiazolidinone, 3-phenyl-4-thioxo- and its derivatives, particularly in the areas of organic electronics and nonlinear optics. These applications often leverage the electronic properties of the rhodanine core.
Derivatives of rhodanine, the parent structure of 2-Thiazolidinone, 3-phenyl-4-thioxo-, have been successfully employed as electron acceptors in organic dyes for dye-sensitized solar cells (DSSCs) and as small molecule acceptors in bulk-heterojunction organic photovoltaic cells (OPVs). acs.orgcore.ac.ukrsc.orgresearchgate.net The performance of these devices is highly dependent on the molecular structure of the acceptor, which influences the absorption spectrum, energy levels, and charge transport properties. The introduction of a conjugated structure between the rhodanine ring and the anchoring group has been shown to significantly boost the power conversion efficiency of DSSCs. acs.org
Furthermore, rhodanine-containing π-conjugated thiophene (B33073) derivatives are being investigated as small molecule semiconductors. rsc.org The interaction of the rhodanine thiocarbonyl group with diiodine has been shown to form stable adducts, which can alter the molecular organization in the solid state and narrow the HOMO-LUMO energy gap, thereby enhancing electrical conductivity. rsc.org This highlights the potential for tuning the electronic properties of materials based on the 2-Thiazolidinone, 3-phenyl-4-thioxo- scaffold.
The investigation of the third-order nonlinear optical (NLO) properties of thiazolidinone derivatives is another promising area of research. researchgate.net Materials with high NLO responses are crucial for applications in optical switching, data storage, and optical limiting. The delocalized π-electron systems present in derivatives of 2-Thiazolidinone, 3-phenyl-4-thioxo- make them interesting candidates for the development of new NLO materials.
Below is a table summarizing the performance of some rhodanine-based small molecule acceptors in organic photovoltaic cells, illustrating the potential of this class of compounds.
| Donor Polymer | Rhodanine-based Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| P3HT | Cz-RH | 2.56% | 1.03 V | 4.89 mA/cm² | 0.51 |
| P3HT | Flu-RH | 3.08% | 0.98 V | 6.21 mA/cm² | 0.51 |
| DCAO3TIDT | PC71BM | 3.34% | ~0.93 V | 6.93 mA/cm² | - |
| DCNR3TIDT | PC71BM | 4.27% | ~0.93 V | 8.59 mA/cm² | - |
Table based on data from related rhodanine derivatives to indicate potential. core.ac.ukrsc.org
Ix. Future Research Directions and Emerging Paradigms for 2 Thiazolidinone, 3 Phenyl 4 Thioxo
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 2-Thiazolidinone, 3-phenyl-4-thioxo- and its derivatives has traditionally been performed using batch processing. While effective, these methods can be time-consuming and challenging to scale up. The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, reproducibility, and scalability of production.
Flow chemistry, where reactions are conducted in a continuously flowing stream through a network of tubes or microreactors, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for exothermic reactions. The translation of heterocyclic syntheses, such as the Paal-Knorr pyrrole (B145914) synthesis and Hantzsch synthesis, to flow conditions has demonstrated the potential of this technology. For the synthesis of 2-Thiazolidinone, 3-phenyl-4-thioxo-, a multi-step flow system could be envisioned, potentially starting from the reaction of phenyl isothiocyanate and an appropriate amino acid derivative, followed by cyclization. This approach would allow for the rapid generation of a library of derivatives by systematically varying the starting materials fed into the system.
Automated synthesis platforms, such as the Hamilton VANTAGE Liquid Handling System and the SynFini™ platform, integrate robotics, software, and analytical tools to perform chemical reactions in a high-throughput manner. These systems can execute complex, multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new compounds. By standardizing reaction vessels and reagents, these platforms can perform reactions at the microliter scale, significantly reducing waste and cost. The integration of such automated systems for the synthesis of 2-Thiazolidinone, 3-phenyl-4-thioxo- derivatives would enable the rapid exploration of a vast chemical space, facilitating the identification of molecules with tailored properties.
Q & A
Q. What are the common synthetic routes for preparing 3-phenyl-4-thioxo-2-thiazolidinone, and how do reaction conditions influence product purity?
Q. How is 3-phenyl-4-thioxo-2-thiazolidinone characterized structurally, and what spectroscopic techniques are essential?
- Methodological Answer : Confirm the structure using a combination of:
- IR spectroscopy : Detect C=S (1200–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify phenyl protons (δ 7.2–7.5 ppm) and thiazolidinone carbons (C4=O at δ 170–175 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C4-S1 bond length ~1.68 Å) . Mass spectrometry (MS) with molecular ion peaks (e.g., m/z 235 for C₉H₇NOS₂) further validates molecular weight .
Q. What biological activities are associated with 3-phenyl-4-thioxo-2-thiazolidinone, and how are preliminary assays designed?
- Methodological Answer : The compound exhibits antimicrobial, anticonvulsant, and antitumor activities . For antimicrobial testing:
- Use agar dilution or broth microdilution (MIC assays) against S. aureus and E. coli.
- Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and measure zone-of-inhibition diameters .
Advanced Research Questions
Q. How can researchers design and synthesize bioactive derivatives of 3-phenyl-4-thioxo-2-thiazolidinone, and what substituents enhance activity?
- Methodological Answer : Introduce substituents via:
- Knoevenagel condensation : React the thiazolidinone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in acetic acid/piperidine to form arylidene derivatives .
- Diazotization : Couple with diazonium salts (e.g., 4-nitrobenzenediazonium chloride) to yield azo derivatives, which improve antiproliferative activity .
- Key Insight : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial potency by increasing electrophilicity .
Q. What advanced analytical techniques resolve structural ambiguities in thiazolidinone derivatives?
- Methodological Answer :
- SC-XRD (Single-Crystal X-ray Diffraction) : Determine absolute configuration and hydrogen-bonding networks (e.g., N–H···S interactions stabilizing the thioxo group) .
- DFT calculations : Compare experimental IR/NMR data with computed spectra (B3LYP/6-31G* basis set) to validate tautomeric forms .
- HPLC-MS/MS : Detect trace impurities (<0.1%) in derivatives using C18 columns and acetonitrile/water gradients .
Q. How do researchers analyze contradictions in bioactivity data across thiazolidinone derivatives?
- Methodological Answer : Contradictions often arise from:
- Substituent positioning : Para-substituted derivatives may show higher activity than ortho isomers due to steric hindrance .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and use multiple cell lines (e.g., MCF-7 for antitumor studies) .
- Statistical validation : Apply ANOVA or Tukey’s test to compare IC₅₀ values across replicates .
Q. What strategies optimize the reaction yield and scalability of 3-phenyl-4-thioxo-2-thiazolidinone derivatives?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 10–15% .
- Flow chemistry : Continuous flow systems enhance reproducibility for large-scale production (≥10 g) .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
